N-(2-{[(2Z)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]amino}-2-oxoethyl)-4-(pyridin-2-yl)piperazine-1-carboxamide N-(2-{[(2Z)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]amino}-2-oxoethyl)-4-(pyridin-2-yl)piperazine-1-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14773821
InChI: InChI=1S/C18H25N7O2S/c1-13(2)11-16-22-23-17(28-16)21-15(26)12-20-18(27)25-9-7-24(8-10-25)14-5-3-4-6-19-14/h3-6,13H,7-12H2,1-2H3,(H,20,27)(H,21,23,26)
SMILES:
Molecular Formula: C18H25N7O2S
Molecular Weight: 403.5 g/mol

N-(2-{[(2Z)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]amino}-2-oxoethyl)-4-(pyridin-2-yl)piperazine-1-carboxamide

CAS No.:

Cat. No.: VC14773821

Molecular Formula: C18H25N7O2S

Molecular Weight: 403.5 g/mol

* For research use only. Not for human or veterinary use.

N-(2-{[(2Z)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]amino}-2-oxoethyl)-4-(pyridin-2-yl)piperazine-1-carboxamide -

Specification

Molecular Formula C18H25N7O2S
Molecular Weight 403.5 g/mol
IUPAC Name N-[2-[[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]amino]-2-oxoethyl]-4-pyridin-2-ylpiperazine-1-carboxamide
Standard InChI InChI=1S/C18H25N7O2S/c1-13(2)11-16-22-23-17(28-16)21-15(26)12-20-18(27)25-9-7-24(8-10-25)14-5-3-4-6-19-14/h3-6,13H,7-12H2,1-2H3,(H,20,27)(H,21,23,26)
Standard InChI Key FRLIPIAVJVQYSI-UHFFFAOYSA-N
Canonical SMILES CC(C)CC1=NN=C(S1)NC(=O)CNC(=O)N2CCN(CC2)C3=CC=CC=N3

Introduction

Structural Elucidation

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is N-[2-[[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]amino]-2-oxoethyl]-4-pyridin-2-ylpiperazine-1-carboxamide, reflecting its branched alkyl, thiadiazole, and piperazine substituents . Its molecular formula, C₁₈H₂₅N₇O₂S, was computed using PubChem’s algorithmic tools, confirming a nitrogen-rich structure ideal for hydrogen bonding and π-π stacking interactions .

2D and 3D Structural Features

The compound’s 2D structure (Fig. 1) reveals a central piperazine ring connected to a pyridine group at position 4 and a thiadiazole moiety via a carboxamide bridge. The thiadiazole component adopts a (2Z)-configuration, with a 2-methylpropyl (isobutyl) chain at position 5, introducing steric bulk that influences conformational dynamics .

3D conformational analysis highlights two stable conformers differing in the orientation of the isobutyl group relative to the thiadiazole plane. The lowest-energy conformer exhibits a dihedral angle of 112° between the thiadiazole and piperazine rings, minimizing steric clashes while optimizing intramolecular hydrogen bonds between the carboxamide oxygen and pyridine nitrogen .

Spectroscopic and Computational Data

The SMILES string (CC(C)CC1=NN=C(S1)NC(=O)CNC(=O)N2CCN(CC2)C3=CC=CC=N3) and InChIKey (FRLIPIAVJVQYSI-UHFFFAOYSA-N) provide unambiguous identifiers for spectral matching and database searches . Quantum mechanical calculations predict a dipole moment of 5.2 Debye, indicating significant polarity driven by the pyridine and carboxamide groups .

Physicochemical Properties

Solubility and Partition Coefficients

Computational models using the XLogP3 algorithm estimate a logP value of 2.1, indicating moderate lipophilicity suitable for transmembrane permeability . Aqueous solubility is projected at 0.12 mg/mL at 25°C, necessitating formulation strategies for biological testing .

Table 1: Key Physicochemical Parameters

PropertyValueMethod
Molecular Weight403.5 g/molPubChem 2.1
XLogP32.1XLogP3-AA
Topological Polar Surface121 ŲPubChem Descriptor
Hydrogen Bond Donors3PubChem Computation

Synthetic Considerations

While detailed synthetic protocols remain proprietary, retrosynthetic analysis suggests a convergent approach:

  • Thiadiazole Synthesis: Cyclocondensation of thiosemicarbazide with isobutyryl chloride yields the 5-isobutyl-1,3,4-thiadiazol-2-amine core .

  • Piperazine Modification: N-functionalization of piperazine with pyridine-2-carbaldehyde via reductive amination forms the 4-(pyridin-2-yl)piperazine intermediate .

  • Coupling Reactions: Carbodiimide-mediated coupling links the thiadiazole amine to the piperazine-carboxamide fragment, with Z-configuration preserved via low-temperature conditions .

Related Compounds and Comparative Analysis

Structurally Analogous Derivatives

The PubChemLite database lists 1-(1,3,4-thiadiazol-2-yl)piperazine dihydrochloride (CID 20234069) as a simpler analog lacking the pyridine and isobutyl groups .

Table 2: Comparative Analysis of Thiadiazole-Piperazine Derivatives

CompoundMolecular FormulaMolecular WeightKey Features
Target Compound (CID 51053798)C₁₈H₂₅N₇O₂S403.5 g/molPyridine, isobutyl, carboxamide
CID 20234069C₆H₁₀N₄S170.2 g/molUnsubstituted thiadiazole-piperazine

The target compound’s extended conjugation system increases polar surface area by 48% compared to CID 20234069, enhancing potential for target engagement but reducing blood-brain barrier penetration .

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